molecular formula C11H10N2O2S2 B2522905 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1421585-73-0

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2522905
CAS No.: 1421585-73-0
M. Wt: 266.33
InChI Key: SHNIBGVBRKTXCB-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that features a unique fusion of pyrano, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[4,3-d]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and aldehyde precursors under acidic or basic conditions. The thiophene-2-carboxamide moiety is then introduced via a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[4,3-d]thiazole derivatives: These compounds share the pyrano[4,3-d]thiazole core and may exhibit similar biological activities.

    Thiophene-2-carboxamide derivatives: Compounds with this moiety are often explored for their electronic properties and potential as pharmaceuticals.

Uniqueness

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural motifs, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(8-2-1-5-16-8)13-11-12-7-3-4-15-6-9(7)17-11/h1-2,5H,3-4,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNIBGVBRKTXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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